![molecular formula C8H6N4O2 B1299130 3-(1H-tetrazol-1-yl)benzoic acid CAS No. 204196-80-5](/img/structure/B1299130.png)
3-(1H-tetrazol-1-yl)benzoic acid
Overview
Description
3-(1H-tetrazol-1-yl)benzoic acid is a compound with the molecular formula C8H6N4O2 . It is a difunctional compound with a carboxylate and a tetrazole residue . The compound is involved in the regulation of calcium metabolism, acts as a membrane integrity antagonist, a Chymosin inhibitor, an anti-eczematic, and is used for Alzheimer’s disease treatment .
Synthesis Analysis
The synthesis of 3-(1H-tetrazol-1-yl)benzoic acid can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis
The molecular structure of 3-(1H-tetrazol-1-yl)benzoic acid is characterized by a tetrazole moiety attached to a benzoic acid group . The compound has a molecular weight of 190.16 g/mol . The InChIKey of the compound is UNTMKIYQHROFCP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactivity of 3-(1H-tetrazol-1-yl)benzoic acid is influenced by the presence of the tetrazole and carboxylic acid functional groups . The tetrazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
3-(1H-tetrazol-1-yl)benzoic acid has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 223 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Scientific Research Applications
Click Chemistry
Tetrazole and its derivatives, including “3-(1H-tetrazol-1-yl)benzoic acid”, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Biological Activity
Tetrazoles are known for their biological activity. They are used in the synthesis of various biologically active compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Molecular Docking
Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazoles, including “3-(1H-tetrazol-1-yl)benzoic acid”, can be used in molecular docking studies .
Chemical Reactions
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .
DNA Synthesis
Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The acidic nature of tetrazole is similar to corresponding carboxylic acids .
Formation of Metallic Compounds and Molecular Complexes
Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Mechanism of Action
Target of Action
Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .
Mode of Action
Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .
Result of Action
Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(tetrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMKIYQHROFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353733 | |
Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-tetrazol-1-yl)benzoic acid | |
CAS RN |
204196-80-5 | |
Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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